molecular formula C18H16Cl2N4O B2661927 N-(5-chloro-2-methylphenyl)-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904817-85-2

N-(5-chloro-2-methylphenyl)-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2661927
CAS No.: 904817-85-2
M. Wt: 375.25
InChI Key: BVPGJPHRHXZCEF-UHFFFAOYSA-N
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Description

“5-Chloro-2-methylphenyl isocyanate”, also known as “4-chloro-2-isocyanato-1-methylbenzene”, is an organic building block containing an isocyanate group . Its Raman spectra, infrared spectra, ab initio and density functional theory (DFT) calculations have been reported .


Synthesis Analysis

  • 5-chloro-2-methylphenylcarbamoylated cyclodextrin (CD) chiral stationary phase (CSP) .

Molecular Structure Analysis

The molecular formula of “2-Chloro-5-methylphenyl isocyanate” is C8H6ClNO . The average mass is 167.592 Da and the monoisotopic mass is 167.013794 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-methylphenyl isocyanate” are as follows :

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Triazole Derivatives

Research on 1,2,3-triazoles has shown that these compounds can be synthesized through various chemical reactions, highlighting their versatility in chemical synthesis. For instance, Albert and Taguchi (1973) discussed the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles, emphasizing the role of catalytic hydrogenation and the potential for further chemical modifications of triazole derivatives (Albert & Taguchi, 1973).

Antimicrobial Applications

Antimicrobial Activity

Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms, indicating the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Applications

Antitumor Activity

Stevens et al. (1984) reported on the synthesis and chemistry of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one derivatives, demonstrating their broad-spectrum antitumor activity. This research highlights the potential of triazole and tetrazine derivatives in cancer therapy, suggesting a similar research interest for the specified compound (Stevens et al., 1984).

Synthesis and Structural Analysis

Synthesis and Characterization

Kan (2015) detailed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, providing insights into reaction conditions and yield optimization. This study underlines the importance of precise synthetic methods and characterization in developing triazole-based compounds for various applications (Kan, 2015).

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-N-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-10-4-7-14(20)16(8-10)24-12(3)17(22-23-24)18(25)21-15-9-13(19)6-5-11(15)2/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPGJPHRHXZCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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